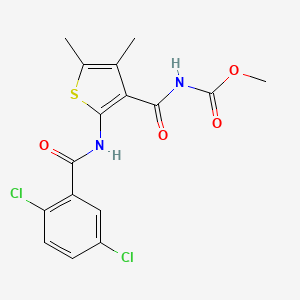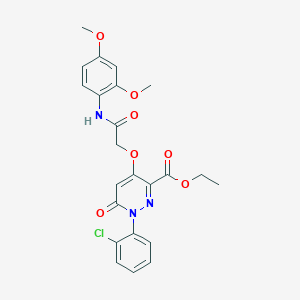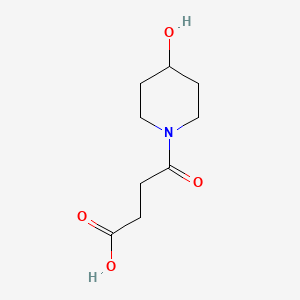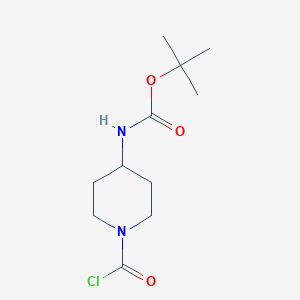
3-amino-N-(3-hydroxypyridin-2-yl)-2-methylbutanamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(3-hydroxypyridin-2-yl)-2-methylbutanamide dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3O2 and its molecular weight is 282.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
The chemical compound, 3-amino-N-(3-hydroxypyridin-2-yl)-2-methylbutanamide dihydrochloride, is involved in various synthetic pathways for creating novel compounds with potential biological activities. For instance, a study explored the aminomethylation of 3-hydroxy-6-methyl- and 3-hydroxy-2-(2-phenylethyl)pyridines by secondary amines, leading to derivatives with different functional groups that could have diverse biological applications (Smirnov, Kuz’min, & Kuznetsov, 2005).
Radiopharmaceutical Development
In radiopharmaceutical sciences, derivatives of similar chemical frameworks are synthesized for medical imaging. For example, a derivative of CGS 27023A, which may share structural similarities with this compound, was labeled with fluorine-18 for PET imaging, showing potential in matrix metalloproteinase inhibition and imaging applications (Wagner et al., 2009).
Structural and Physicochemical Studies
Research on similar compounds has also delved into understanding their structural characteristics and bonding patterns, which is crucial for the development of compounds with desired properties. For instance, the synthesis and structural characterization of mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles provided insights into the protonation sites and intermolecular hydrogen bonding, which are essential for designing compounds with specific biological activities (Böck et al., 2021).
Drug Design and Medicinal Chemistry
In the realm of drug design and medicinal chemistry, the structural motifs of this compound are often explored for their potential as inhibitors or modulators of biological targets. For instance, derivatives of adamantane, which could be structurally related to the compound , have shown inhibition of 11β-hydroxysteroid dehydrogenase type 1, a target for metabolic disorders (Lee, Shin, & Ahn, 2014).
Propriétés
IUPAC Name |
3-amino-N-(3-hydroxypyridin-2-yl)-2-methylbutanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-6(7(2)11)10(15)13-9-8(14)4-3-5-12-9;;/h3-7,14H,11H2,1-2H3,(H,12,13,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOAJJOQCKSJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N)C(=O)NC1=C(C=CC=N1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{4'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-1'-yl}-2-oxoethyl)-N-methylprop-2-enamide](/img/structure/B2529071.png)
![3-Bromo-4-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2529072.png)



![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)




![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)
